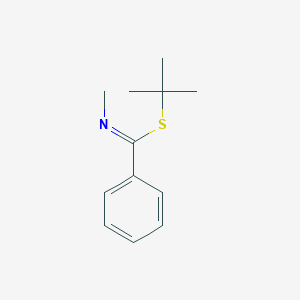
tert-Butyl N-methylbenzenecarboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-methylbenzenecarboximidothioate: is an organic compound that belongs to the class of carboximidothioates It is characterized by the presence of a tert-butyl group, a methyl group, and a benzenecarboximidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methylbenzenecarboximidothioate typically involves the reaction of tert-butyl isocyanide with N-methylbenzenecarboximidothioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methylbenzenecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
tert-Butyl N-methylbenzenecarboximidothioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-methylbenzenecarboximidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- tert-Butyl N-methylcarbamate
- tert-Butyl N-methylthiocarbamate
- tert-Butyl N-methylbenzamide
Comparison: tert-Butyl N-methylbenzenecarboximidothioate is unique due to the presence of the benzenecarboximidothioate moiety, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
89861-52-9 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
tert-butyl N-methylbenzenecarboximidothioate |
InChI |
InChI=1S/C12H17NS/c1-12(2,3)14-11(13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
HHQVVOOCYAKZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















